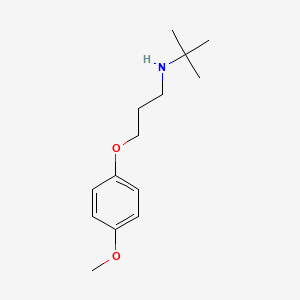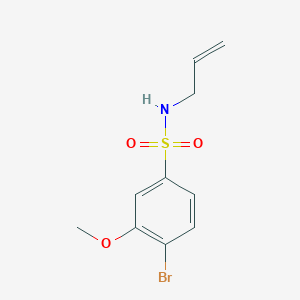![molecular formula C11H13ClN2O2 B5067092 N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide](/img/structure/B5067092.png)
N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMA is a member of the amide family and is a white crystalline powder. It has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol.
Mecanismo De Acción
The exact mechanism of action of CMA is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. CMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
CMA has been shown to have a variety of biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. CMA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of biological activities, which makes it useful for studying various physiological and biochemical processes.
One limitation of CMA is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design new experiments. Additionally, CMA can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CMA. One area of interest is the development of CMA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of CMA's potential as an antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of CMA and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CMA in various areas of scientific research.
Métodos De Síntesis
CMA can be synthesized through a variety of methods, including the reaction of 4-chlorophenethylamine with N,N-dimethylethylenediamine in the presence of a base. The reaction yields CMA as a white crystalline powder. The purity of the compound can be increased through recrystallization and other purification methods.
Aplicaciones Científicas De Investigación
CMA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological and pharmacological activities, including antitumor, antiviral, and antibacterial effects. CMA has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-13-10(15)11(16)14-7-6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRLDUBQIORQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)

![ethyl 2-{2-[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate](/img/structure/B5067019.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
![N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5067038.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5067039.png)

![3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5067050.png)

![2-{4-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5067063.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5067069.png)
![diethyl 5-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5067083.png)